molecular formula C11H17N3O B1437100 3-[Benzyl(methyl)amino]propanohydrazide CAS No. 187834-93-1

3-[Benzyl(methyl)amino]propanohydrazide

Cat. No.: B1437100
CAS No.: 187834-93-1
M. Wt: 207.27 g/mol
InChI Key: WWTODVZRZXGXQF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Benzyl(methyl)amino]propanohydrazide typically involves the reaction of β-alanine with benzylamine and methylamine under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[Benzyl(methyl)amino]propanohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

3-[Benzyl(methyl)amino]propanohydrazide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:

    Proteomics Research: The compound is used as a biochemical tool to study protein interactions and functions.

    Drug Development: It serves as a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: Researchers use it to investigate cellular processes and molecular mechanisms.

    Industrial Applications: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[Benzyl(methyl)amino]propanohydrazide involves its interaction with specific molecular targets and pathways . The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

3-[Benzyl(methyl)amino]propanohydrazide can be compared with other similar compounds, such as:

    N-Benzyl-N-methylpropionamide: Similar structure but lacks the hydrazide group.

    Benzylmethylamine: Contains the benzyl and methylamino groups but lacks the propanohydrazide moiety.

    Propanohydrazide: Contains the hydrazide group but lacks the benzyl and methylamino groups.

The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

3-[benzyl(methyl)amino]propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-14(8-7-11(15)13-12)9-10-5-3-2-4-6-10/h2-6H,7-9,12H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTODVZRZXGXQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)NN)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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